4-(4-CHLOROBENZENESULFONYL)PHENOL

Polymer Chemistry Materials Science High-Temperature Thermoplastics

4-(4-Chlorobenzenesulfonyl)phenol uniquely combines a radical-scavenging phenolic –OH with a 4-chlorophenylsulfonyl leaving group in one low-MW scaffold, enabling both aqueous-phase vinyl monomer inhibition and nucleophilic aromatic polycondensation to PES thermoplastics with HDT ~210°C—30°C above UDEL polysulfone. Unlike non-halogenated analogs (CAS 7402-69-9), this compound serves as both a process-integrated inhibitor (eliminating inhibitor-removal unit ops) and a polyurethane chain-terminating antioxidant. Procure at ≥98% HPLC purity to avoid chain-stopping monofunctional impurities that depress polymer molecular weight.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
CAS No. 7402-67-7
Cat. No. B1296452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-CHLOROBENZENESULFONYL)PHENOL
CAS7402-67-7
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H
InChIKeyLFASIQLVFCSCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzenesulfonyl)phenol (CAS 7402-67-7): Procurement-Relevant Profile of a Bifunctional Sulfone–Phenol Monomer


4-(4-Chlorobenzenesulfonyl)phenol (C₁₂H₉ClO₃S, MW 268.72 g/mol) is a para-substituted diaryl sulfone that carries a free phenolic –OH on one ring and a 4-chloro leaving group on the distal phenyl ring . It is supplied as a white to off-white powder at purities typically ≥95 % (up to 98 %) . Reported melting points range from ~95 °C to 147–150 °C depending on polymorph and purity . The compound is primarily employed as a polymerization inhibitor for vinyl monomers and as a key monomer for high-temperature poly(aryl ether sulfone) engineering thermoplastics .

Why 4-(4-Chlorobenzenesulfonyl)phenol Cannot Be Replaced by Generic Phenolic Sulfones or Non-Hydroxylated Diaryl Sulfones


The compound’s value derives from the covalent integration of a radical-scavenging phenolic –OH and a 4-chlorophenylsulfonyl leaving group in a single, low-molecular-weight scaffold. Non-halogenated analogs such as 4-(benzenesulfonyl)phenol (CAS 7402-69-9) cannot undergo nucleophilic aromatic substitution polycondensation, precluding their use as monomers for poly(aryl ether sulfone)s . Conversely, 4-chlorophenyl phenyl sulfone (CAS 80-00-2) lacks the phenolic –OH entirely and is reported as insoluble or only sparingly soluble in water (84–126 g/L at 20 °C, with several sources listing it as insoluble) , disqualifying it as a polymerization inhibitor in aqueous monomer systems. The bromo congener (CAS 7402-66-6) alters leaving-group kinetics and increases monomer molecular weight by 16.5 %, while the fluoro analog (CAS 312-36-7) raises precursor cost substantially . These structural distinctions produce quantifiable differences in polymer thermal performance, solubility, and process economics, as detailed below.

Quantitative Differentiation Evidence for 4-(4-Chlorobenzenesulfonyl)phenol vs. Closest Analogs


Thermal Performance: ~30 °C Higher Heat Deflection Temperature vs. UDEL® Polysulfone

The homopolymer obtained by polycondensation of the potassium salt of 4-(4-chlorophenylsulfonyl)phenol yields a fully aromatic poly(aryl ether sulfone) with a heat deflection temperature (HDT) of approximately 210 °C, as disclosed in U.S. Patent 4,619,975 and referenced to British Patent 1,153,035 [1]. In the same patent, the commercially dominant UDEL® polysulfone—produced from bisphenol A and bis(4-chlorophenyl)sulfone—is cited with an HDT of about 180 °C [1]. This represents a Δ of ~30 °C (~17 % increase) attributable to the elimination of the aliphatic isopropylidene linkage present in the UDEL backbone. Note: this evidence is drawn from a patent disclosure rather than a dedicated side-by-side experimental study; independent replication under identical test conditions is not available in the open literature.

Polymer Chemistry Materials Science High-Temperature Thermoplastics

Aqueous Solubility: Phenolic –OH Enables Water Compatibility Absent in Non-Hydroxylated Diaryl Sulfones

4-(4-Chlorobenzenesulfonyl)phenol is explicitly reported as soluble in water, in addition to alcohols, ketones, ethers, chloroform, acetone, benzene, and toluene . In contrast, 4-chlorophenyl phenyl sulfone (CAS 80-00-2), which lacks the phenolic –OH group, is described as having limited water solubility or is listed as insoluble by multiple authoritative datasheets, with quantitative values ranging from 84 g/L to 126 g/L at 20 °C depending on the source, and several sources stating outright insolubility . This qualitative solubility differentiation—conferred by the single phenolic hydroxyl—enables direct use in aqueous-phase polymerization inhibition without co-solvents.

Process Chemistry Monomer Handling Aqueous Formulation

Leaving-Group Optimization: Chloro Substituent Balances Reactivity, Monomer Molecular Weight, and Cost vs. Bromo and Fluoro Congeners

In nucleophilic aromatic substitution polycondensation, the para-halogen on the distal phenyl ring serves as the leaving group. The bromo analog 4-(4-bromobenzenesulfonyl)phenol (CAS 7402-66-6) has a molecular weight of 313.17 g/mol, 16.5 % heavier than the chloro target compound (268.72 g/mol), which increases polymer segmental mass and may alter glass transition temperature and mechanical properties . The fluoro analog 4-(4-fluorobenzenesulfonyl)phenol (CAS 312-36-7, MW 252.26 g/mol) offers enhanced SNAr reactivity (F > Cl ≫ Br) but typically at significantly higher precursor cost and with altered polymer morphology [1]. The chloro congener was specifically selected as the monomer in the foundational ICI poly(aryl ether sulfone) process (British Patent 1,153,035), indicating industrial validation of this reactivity–cost–property balance [2].

Polymer Synthesis Nucleophilic Aromatic Substitution Monomer Design

Dual-Function Architecture: Simultaneous Polymerization Inhibitor and Polymer Backbone Monomer

4-(4-Chlorobenzenesulfonyl)phenol is explicitly documented as serving both as a polymerization inhibitor and as an intermediate for polymer production, notably polyurethane and poly(aryl ether sulfone) . This dual functionality is structurally conferred: the phenolic –OH (pKₐ ~10) provides hydrogen-atom-donating radical chain termination characteristic of hindered phenol inhibitors, while the 4-chlorophenylsulfonyl group constitutes the electrophilic polycondensation site. Conventional industrial phenolic inhibitors—4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ)—are single-function radical scavengers that cannot be incorporated into the polymer backbone and must be removed or remain as extractable residues [1]. The target compound thus reduces the number of distinct chemical species required in the reactor by combining two essential functions in one molecular entity.

Polymerization Inhibition Process Intensification Monomer Stabilization

Procurement-Driven Application Scenarios for 4-(4-Chlorobenzenesulfonyl)phenol (CAS 7402-67-7)


High-Temperature Poly(aryl ether sulfone) Engineering Thermoplastics

The potassium salt of 4-(4-chlorobenzenesulfonyl)phenol undergoes base-mediated polycondensation to yield fully aromatic poly(aryl ether sulfone)s with a heat deflection temperature of ~210 °C, approximately 30 °C above the UDEL polysulfone benchmark . This makes it the monomer of choice for aerospace interior components, high-temperature electrical connectors, sterilizable surgical instrument housings, and under-the-hood automotive parts where sustained mechanical integrity above 180 °C is a hard requirement. Procurement specifications should mandate purity ≥98 % (HPLC) to avoid chain-stopping monofunctional impurities that depress molecular weight.

In-Process Stabilization of Vinyl and Acrylic Monomers During Transport and Storage

The phenolic –OH group enables radical-scavenging inhibition of premature polymerization in unsaturated monomers such as styrene, acrylates, vinyl chloride, and butadiene [1]. Its water solubility permits application in aqueous emulsion monomer systems without the co-solvents required by water-insoluble sulfone alternatives . Unlike single-use inhibitors (MEHQ, BHT), the compound can be left in the monomer stream and subsequently incorporated into the polymer backbone during polymerization, eliminating a dedicated inhibitor-removal unit operation .

Polyurethane Production with Integrated Inhibitor Function

4-(4-Chlorobenzenesulfonyl)phenol is specifically cited as useful in polyurethane manufacturing . Its dual functionality is particularly advantageous in polyurethane systems: the phenolic –OH can serve as a chain-terminating antioxidant during polyol storage, while the sulfonyl moiety may participate in or compatibilize with the isocyanate-polyol reaction matrix. This reduces the number of discrete additives required in the polyurethane formulation, simplifying bill-of-materials management and potentially improving batch-to-batch consistency.

Research-Scale Synthesis of Sulfone-Containing Bioactive Scaffolds

The 4-chlorobenzenesulfonyl motif is a recognized pharmacophore in sulfonamide antibiotics, enzyme inhibitors, and anti-infective agents [1]. The compound serves as a versatile building block for introducing the 4-chlorophenylsulfonyl group into drug-like molecules via Suzuki–Miyaura and related cross-coupling reactions [1]. Procurement at research scale (≥95 % purity, with certificates of analysis including NMR, HPLC, and GC as offered by multiple vendors ) ensures reproducibility in medicinal chemistry SAR campaigns.

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